Bismuthine, (acetyloxy)diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bismuthine, (acetyloxy)diphenyl- is an organobismuth compound characterized by the presence of bismuth, acetyl, and diphenyl groups. Organobismuth compounds are known for their unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. Bismuthine, (acetyloxy)diphenyl- is particularly interesting due to its potential use in organic synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bismuthine, (acetyloxy)diphenyl- typically involves the reaction of bismuth trichloride with diphenylacetyl chloride in the presence of a suitable base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The general reaction scheme is as follows:
BiCl3+3C6H5COCl→Bi(C6H5CO)3+3HCl
Industrial Production Methods
Industrial production of Bismuthine, (acetyloxy)diphenyl- may involve large-scale synthesis using similar reaction conditions as described above. The process typically includes purification steps such as recrystallization or column chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Bismuthine, (acetyloxy)diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bismuth(V) derivatives.
Reduction: Reduction reactions can convert the compound to lower oxidation states of bismuth.
Substitution: The acetyl and diphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or platinum complexes.
Major Products
Oxidation: Bismuth(V) derivatives.
Reduction: Lower oxidation state bismuth compounds.
Substitution: Various substituted organobismuth compounds.
Scientific Research Applications
Bismuthine, (acetyloxy)diphenyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bismuthine, (acetyloxy)diphenyl- involves its interaction with molecular targets through coordination chemistry. The bismuth center can coordinate with various ligands, influencing the reactivity and stability of the compound. The pathways involved include:
Enzyme inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Reactive oxygen species (ROS) generation: The compound can induce oxidative stress in biological systems.
Comparison with Similar Compounds
Similar Compounds
Triphenylbismuthine: Another organobismuth compound with similar chemical properties.
Bismuthinidene: A class of organobismuth compounds with a different structural framework.
Properties
CAS No. |
4723-24-4 |
---|---|
Molecular Formula |
C14H13BiO2 |
Molecular Weight |
422.23 g/mol |
IUPAC Name |
diphenylbismuthanyl acetate |
InChI |
InChI=1S/2C6H5.C2H4O2.Bi/c2*1-2-4-6-5-3-1;1-2(3)4;/h2*1-5H;1H3,(H,3,4);/q;;;+1/p-1 |
InChI Key |
GQDHGSXQYMVUJR-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)O[Bi](C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.